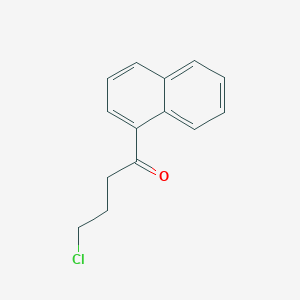

4-Chloro-1-(naphthalen-1-YL)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77972-86-2 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.70 g/mol |

IUPAC Name |

4-chloro-1-naphthalen-1-ylbutan-1-one |

InChI |

InChI=1S/C14H13ClO/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |

InChI Key |

XVJYCZJGSWYIPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 1 Naphthalen 1 Yl Butan 1 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 4-chloro-1-(naphthalen-1-yl)butan-1-one, the most logical and strategic disconnection is the bond between the naphthalene (B1677914) ring and the carbonyl carbon of the butanoyl chain.

This C-C bond disconnection points directly to a Friedel-Crafts acylation reaction. leah4sci.com The synthons generated from this disconnection are a naphthalenyl anion (or naphthalene itself as the nucleophile) and a 4-chlorobutanoyl cation (an acylium ion). These synthons correspond to the real-world reagents naphthalene and 4-chlorobutyryl chloride (or a related derivative), respectively. This approach is highly effective as it builds the core structure of the molecule in a single, reliable step.

Classical Synthetic Routes

The most prevalent and historically significant method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The reaction involves the activation of 4-chlorobutyryl chloride by the Lewis acid catalyst to form a highly electrophilic acylium ion. This intermediate then attacks the electron-rich naphthalene ring. Naphthalene can undergo acylation at either the C1 (α-position) or C2 (β-position). The regioselectivity is highly dependent on reaction conditions such as the solvent and temperature. rsc.org

Kinetic vs. Thermodynamic Control: Acylation at the α-position is generally favored under kinetic control (lower temperatures) due to the higher stability of the corresponding carbocation intermediate. In contrast, the β-isomer is the thermodynamically more stable product and is favored at higher temperatures, although this can also lead to product rearrangement. researchgate.net

Solvent Effects: The choice of solvent plays a crucial role. Solvents like carbon disulfide or nitrobenzene (B124822) are traditionally used. myttex.net For instance, using nitrobenzene as a solvent can influence the isomer ratio. google.com Dichloroethane is another common solvent, and studies have shown that the α/β isomer ratio can change significantly with reactant concentrations and reaction time within this solvent. rsc.org

The general procedure involves the gradual addition of the Lewis acid to a mixture of naphthalene and 4-chlorobutyryl chloride in an appropriate inert solvent at controlled temperatures. myttex.net

Table 1: Representative Conditions for Friedel-Crafts Acylation of Naphthalene

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Typical Isomer Ratio (α:β) |

| AlCl₃ | Acetyl Chloride | Dichloroethane | Varies | Ratio changes with time and concentration |

| AlCl₃ | Acetyl Chloride | Nitrobenzene | Varies | Can favor β-isomer google.com |

| AlCl₃ | Benzoyl Chloride | Methylene (B1212753) Chloride | 35 | Almost exclusive α-substitution myttex.net |

While direct acylation is common, multi-step pathways starting from pre-functionalized naphthalene derivatives can also be employed. This approach is particularly useful for synthesizing specifically substituted analogues. For example, a synthesis could commence with a compound like 1-naphthylamine. The amino group can be converted to other functionalities which then allow for the construction of the ketone side chain. A sequence might involve diazotization followed by a Sandmeyer-type reaction to introduce a different functional group, which is then elaborated to the final butanone side chain.

Friedel-Crafts alkylation offers an alternative route to forming a C-C bond between naphthalene and a side chain. researchgate.net However, this method is less direct for synthesizing ketones and is prone to issues like polyalkylation and carbocation rearrangements. A potential, albeit less common, pathway could involve the Friedel-Crafts alkylation of naphthalene with a suitable four-carbon alkyl halide, followed by oxidation of the benzylic position to a ketone. This route is often less efficient and provides lower yields for the target compound compared to direct acylation.

Ionic liquids have emerged as alternative media for Friedel-Crafts alkylations of naphthalene, offering potential benefits in terms of catalyst recyclability and greener reaction conditions. researchgate.net

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic systems, moving away from stoichiometric and often hazardous Lewis acids like AlCl₃. For aryl ketone synthesis, several advanced catalytic methods have been developed.

Palladium-catalyzed reactions, for example, provide a mild and efficient route to aryl ketones. rsc.org One such protocol involves the cross-coupling of arylboronic acids with nitriles in water, which enhances the sustainability of the process. rsc.org While not a direct acylation of naphthalene, this methodology represents a modern approach to forming the crucial aryl-carbonyl bond found in this compound, starting from a suitably functionalized naphthalene boronic acid.

Other transition-metal-catalyzed methods, such as those using nickel, are also being explored for the synthesis of aryl ketones from carboxylic esters. acs.org These advanced systems often exhibit excellent functional group tolerance and can lead to high yields under milder conditions, representing the future direction of aryl ketone synthesis.

Flow Chemistry and Continuous-Flow Synthesis Techniques

Flow chemistry provides several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of this compound has been successfully demonstrated using a flow procedure based on the Friedel-Crafts acylation.

In a typical setup, a solution of naphthalene and 4-chlorobutyryl chloride in a suitable solvent is continuously pumped through a reactor containing a packed bed of a Lewis acid catalyst. The product stream is then collected, and the desired compound is isolated. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes. nih.govnih.govokayama-u.ac.jpuc.pt The ability to rapidly screen reaction conditions also facilitates optimization.

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer alternative energy sources to drive chemical reactions, often under mild conditions.

A photochemical approach to the synthesis of this compound could be envisioned through a photo-Friedel-Crafts acylation. The photochemical reaction between 1,4-naphthoquinone (B94277) and various aldehydes has been reported to yield acylated hydroquinones, which could potentially be converted to the desired ketone. researchgate.net Another possibility is the photochemically-mediated reaction of an aldehyde with a quinone as an alternative to the traditional Friedel-Crafts reaction. iastate.edudcu.ie

Electrochemical synthesis represents another green and efficient alternative. gre.ac.uk While a direct electrochemical synthesis of this compound has not been detailed, electrochemical methods have been developed for the synthesis of β-functionalized ketones through the ring-opening of cycloalkanols. A manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols has been shown to produce γ-chlorinated ketones, which is a directly relevant transformation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the well-established Friedel-Crafts acylation route, several parameters can be adjusted.

The choice of Lewis acid catalyst and its stoichiometry can significantly impact the reaction outcome. While aluminum chloride is commonly used, other catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. google.com The reaction temperature is another critical factor, with lower temperatures often favoring the kinetic product. The reaction time must also be optimized to ensure complete conversion without the formation of side products.

The following table summarizes the optimization of a generic Friedel-Crafts acylation, highlighting the tunable parameters.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Catalyst | AlCl₃ (1.1 eq) | FeCl₃ (1.1 eq) | ZnCl₂ (1.1 eq) | Yield and selectivity vary. AlCl₃ is often most active. |

| Temperature | 0 °C | Room Temperature | 50 °C | Lower temperatures can improve selectivity for the α-isomer. |

| Time | 1 hour | 4 hours | 12 hours | Longer times may be needed for less reactive substrates but can lead to side reactions. |

The choice of solvent plays a pivotal role in the Friedel-Crafts acylation of naphthalene, influencing both the reaction rate and the regioselectivity (the ratio of α- to β-substitution). stackexchange.com

In non-polar solvents such as carbon disulfide (CS₂) or chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane, the acylation of naphthalene preferentially occurs at the α-position (1-position), which is the kinetically favored product. stackexchange.commyttex.net This is because the complex formed between the α-acylated naphthalene and the Lewis acid is often insoluble in these solvents and precipitates out of the reaction mixture, preventing equilibration to the more thermodynamically stable β-isomer. stackexchange.com

Conversely, in polar solvents like nitrobenzene, the reaction favors the formation of the β-isomer (2-position), which is the thermodynamically more stable product. stackexchange.com In these solvents, the intermediate complexes are more soluble, allowing for an equilibrium to be established.

The following interactive data table illustrates the effect of different solvents on the regioselectivity of naphthalene acylation.

| Solvent | Dielectric Constant (approx.) | Major Product | Rationale |

|---|---|---|---|

| Carbon Disulfide (CS₂) | 2.6 | α-isomer | Kinetic control, low solubility of intermediate complex. stackexchange.com |

| Dichloromethane (CH₂Cl₂) | 9.1 | α-isomer | Primarily kinetic control. stackexchange.com |

| 1,2-Dichloroethane | 10.4 | α-isomer | Kinetic control, though some studies show time and concentration dependence on isomer ratio. rsc.org |

| Nitrobenzene | 34.8 | β-isomer | Thermodynamic control, higher solubility of intermediate complex allows for equilibration. google.comstackexchange.com |

Temperature and Pressure Influence on Synthesis

The synthesis of this compound, predominantly achieved through the Friedel-Crafts acylation of naphthalene with 4-chlorobutyryl chloride, is significantly influenced by reaction parameters such as temperature and pressure. These factors can affect the reaction rate, product yield, and selectivity, particularly the ratio of α- and β-substituted isomers.

Temperature plays a crucial role in determining the kinetic versus thermodynamic control of the product distribution in the acylation of naphthalene. researchgate.net Generally, lower temperatures favor the formation of the α-acylated product, which is the kinetically controlled product. This is attributed to the higher reactivity of the alpha position of the naphthalene ring. As the temperature increases, the reaction can become more reversible, potentially leading to the formation of the more thermodynamically stable β-isomer. researchgate.net However, for the synthesis of this compound, the target is the α-isomer, so maintaining a controlled, lower temperature is generally preferred. Some studies on Friedel-Crafts acylation suggest that an increase in temperature can lead to a significant increase in reactivity without compromising selectivity up to a certain point. researchgate.net For instance, in some industrial processes involving Friedel-Crafts reactions, temperatures are maintained just high enough to keep the reactants in a liquid phase. libretexts.org

The influence of pressure on Friedel-Crafts acylation is less pronounced compared to temperature. In many instances, the reaction is carried out at atmospheric pressure. The primary role of elevated pressure, when applied, is often to maintain the reactants and solvents in the liquid phase, especially when dealing with volatile starting materials or when the reaction temperature exceeds the boiling point of a component. libretexts.org Research on Friedel-Crafts alkylation in supercritical fluids has shown that pressure can influence product distribution in some specific cases, but this is not a common practice for standard acylation reactions. nih.gov

The following table summarizes the general influence of temperature and pressure on the Friedel-Crafts acylation of naphthalene for the synthesis of this compound.

| Parameter | Influence on Synthesis of this compound |

| Temperature | - Lower temperatures generally favor the formation of the desired α-isomer (kinetic control). researchgate.net - Increasing temperature can enhance the reaction rate. researchgate.net - Excessively high temperatures may promote the formation of the undesired β-isomer (thermodynamic control) and increase side reactions. myttex.net |

| Pressure | - Typically performed at atmospheric pressure. - Elevated pressure may be used to maintain reactants in the liquid phase. libretexts.org - Limited direct influence on product selectivity in standard liquid-phase synthesis. nih.gov |

Atom Economy and Green Chemistry Principles in Synthesis

The synthesis of this compound via the traditional Friedel-Crafts acylation route presents several considerations from the perspective of green chemistry and atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org

The classical Friedel-Crafts acylation, which employs a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), generally suffers from poor atom economy. researchgate.net This is because the catalyst forms a complex with the resulting ketone, requiring a hydrolytic workup to release the product. This process generates a significant amount of waste, primarily in the form of hydrated aluminum salts.

The reaction can be represented as follows:

C₁₀H₈ + ClOC(CH₂)₃Cl + AlCl₃ → [C₁₀H₇CO(CH₂)₃Cl·AlCl₃] + HCl [C₁₀H₇CO(CH₂)₃Cl·AlCl₃] + H₂O → C₁₀H₇CO(CH₂)₃Cl + Al(OH)₃ + HCl

From this stoichiometry, it is evident that for every mole of the desired product, at least one mole of aluminum chloride is consumed and converted into waste. This significantly lowers the atom economy of the process.

The following table outlines some key green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Traditional Friedel-Crafts acylation generates significant waste from the stoichiometric catalyst. Greener alternatives aim to prevent this waste. rsc.org |

| Atom Economy | The use of stoichiometric Lewis acids leads to poor atom economy. Catalytic methods significantly improve this metric. researchgate.net |

| Less Hazardous Chemical Synthesis | The use of corrosive and water-sensitive catalysts like AlCl₃ poses hazards. Milder and more stable catalysts are being explored. researchgate.net |

| Safer Solvents and Auxiliaries | Traditional solvents like nitrobenzene or chlorinated hydrocarbons are often used. google.com Greener approaches may utilize solvent-free conditions or more benign solvents. acs.org |

| Catalysis | The shift from stoichiometric reagents to catalytic alternatives is a key aspect of greening the Friedel-Crafts acylation. researchgate.net |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1 Naphthalen 1 Yl Butan 1 One

Reactivity of the Butanone Carbonyl Group

The carbonyl group in 4-chloro-1-(naphthalen-1-yl)butan-1-one is a primary site for chemical reactions due to the polarization of the carbon-oxygen double bond. The carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Ketone

The ketone functionality is a key reactive center, readily undergoing nucleophilic addition. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The general mechanism for this process is a cornerstone of carbonyl chemistry.

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydrides (e.g., from NaBH₄ or LiAlH₄), cyanides (e.g., from HCN or NaCN), and amines. The addition of these nucleophiles leads to the formation of tertiary alcohols, secondary alcohols, cyanohydrins, and imines/enamines, respectively.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Organometallic | Grignard reagent (e.g., CH₃MgBr) | Tertiary alcohol |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |

| Amine | Primary amine (RNH₂) | Imine |

Enolization and Enolate Chemistry of Alpha-Protons

The protons on the carbon atom adjacent to the carbonyl group (the α-protons) of this compound exhibit acidity. This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. chemsynthesis.com The formation of an enolate is a critical step that opens up a wide range of synthetic possibilities.

Treatment of the ketone with a suitable base results in the deprotonation of the α-carbon to form an enolate ion. The choice of base is crucial and can influence the regioselectivity of enolate formation if the ketone were unsymmetrical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation.

Once formed, the enolate is a powerful nucleophile and can react with various electrophiles. For instance, alkylation of the enolate can be achieved by treating it with an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. Halogenation at the α-position can also be accomplished by reacting the enolate with a halogen source such as bromine (Br₂).

Condensation Reactions and Derivatives

The enolate of this compound can act as a nucleophile in condensation reactions, most notably the Aldol (B89426) condensation. nist.gov In a self-condensation reaction, the enolate would attack the carbonyl group of another molecule of the starting ketone, forming a β-hydroxy ketone. Subsequent dehydration of this aldol addition product can lead to the formation of an α,β-unsaturated ketone.

Crossed-aldol condensations are also possible, where the enolate of this compound reacts with a different carbonyl compound, such as an aldehyde that lacks α-protons (e.g., benzaldehyde), to prevent self-condensation of the aldehyde partner. nih.gov These reactions are valuable for constructing larger, more complex molecules.

Reactivity of the Terminal Chloro Group

The terminal chloro group on the butyl chain provides another reactive handle on the molecule, primarily for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SNi Pathways)

The carbon atom bonded to the chlorine is an electrophilic center, susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through different mechanisms, depending on the reaction conditions and the nature of the nucleophile.

SN2 Pathway : Given that the chloro group is on a primary carbon, the SN2 mechanism is generally favored. This is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. researchgate.net The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. A variety of nucleophiles can be employed, such as amines, alkoxides, and thiolates, to introduce new functional groups. For example, reaction with an amine would yield an amino-ketone.

SN1 Pathway : The SN1 pathway is less likely for a primary alkyl halide due to the instability of the corresponding primary carbocation. This two-step mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. Polar protic solvents can stabilize the carbocation and favor this pathway, but significant energy is required to form a primary carbocation.

SNi Pathway (Intramolecular Nucleophilic Substitution) : An important reaction pathway for this molecule is intramolecular nucleophilic substitution. The carbonyl oxygen, or more likely the oxygen of the corresponding alcohol after reduction, can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic ether. For instance, reduction of the ketone to a secondary alcohol would furnish 4-chloro-1-(naphthalen-1-yl)butan-1-ol, which can then undergo intramolecular cyclization to form a substituted tetrahydrofuran. researchgate.net

A notable intramolecular reaction for this compound is the Friedel-Crafts acylation, where the acyl group attached to the naphthalene (B1677914) ring can be formed by the reaction of naphthalene with 4-chlorobutyryl chloride in the presence of a Lewis acid like aluminum chloride. prepchem.com The resulting this compound can then undergo an intramolecular Friedel-Crafts alkylation, where the terminal chloro group, activated by the Lewis acid, allows the butyl chain to cyclize onto the naphthalene ring, forming a tetralone derivative. This is a common strategy for the synthesis of polycyclic aromatic compounds. nih.govmasterorganicchemistry.com

Elimination Reactions Leading to Unsaturated Derivatives

In the presence of a strong, sterically hindered base, an elimination reaction can compete with nucleophilic substitution. science.gov The base can abstract a proton from the carbon atom adjacent to the one bearing the chloro group (the β-carbon), leading to the formation of a double bond and the elimination of HCl.

The primary mechanism for this transformation would be the E2 (bimolecular elimination) pathway. This is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form the alkene. researchgate.net The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. The product of this reaction would be 1-(naphthalen-1-yl)but-3-en-1-one.

The E1 (unimolecular elimination) mechanism is less probable due to the instability of the primary carbocation intermediate that would need to form. science.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The conversion of the chlorobutyl moiety of this compound into an organometallic reagent, such as a Grignard or organolithium reagent, is complicated by the presence of the electrophilic ketone carbonyl group. taylorandfrancis.com

Challenges in Formation:

Standard methods for preparing Grignard reagents (using magnesium metal) or organolithium reagents (using lithium metal) are generally incompatible with carbonyl groups. utexas.edubyjus.comwikipedia.org The newly formed nucleophilic carbon-metal bond is highly reactive and would likely attack the ketone of another molecule or, if sterically feasible, the ketone of the same molecule in an intramolecular fashion. taylorandfrancis.comchemohollic.commasterorganicchemistry.com This self-quenching reaction prevents the successful isolation or in-situ use of the desired organometallic species for other purposes.

Potential Synthetic Strategies:

To circumvent this incompatibility, several strategies could theoretically be employed:

Protection of the Carbonyl Group: The ketone could be protected as a non-electrophilic functional group, such as a ketal or acetal, by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. With the ketone protected, the chloro group can be converted to the corresponding Grignard or organolithium reagent. This reagent can then be used in a subsequent reaction, followed by an acidic workup to deprotect the ketone.

Halogen-Metal Exchange: An alternative to using elemental metals is the halogen-metal exchange reaction, often performed at very low temperatures. wikipedia.org Reacting the chloro-ketone with a pre-formed organolithium reagent (like tert-butyllithium) could, in principle, generate the desired lithiated species. However, the rate of this exchange would need to be significantly faster than the rate of nucleophilic attack on the ketone.

Flow Chemistry: Modern microreactor or flow chemistry techniques have shown promise in generating and reacting highly reactive intermediates like organolithiums in the presence of sensitive functional groups. taylorandfrancis.com By precisely controlling reaction times (often on the order of milliseconds), an organolithium could be generated and reacted with an external electrophile before it has the opportunity to react intramolecularly. taylorandfrancis.com

Table 1: Theoretical Organometallic Reagent Formation Strategies

| Strategy | Reagents | Intermediate Formed | Key Consideration |

|---|

Reductive Dehalogenation Studies

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this transformation would convert the γ-chloro ketone into its parent ketone, 1-(naphthalen-1-yl)butan-1-one. This process involves the reduction of the carbon-chlorine bond.

Mechanisms of Dehalogenation:

The reduction of haloalkanes can proceed through various mechanisms, depending on the reducing agent used. wikipedia.org

One-Electron Transfer: Reducing agents like certain transition metal complexes can donate a single electron to the halo ketone, forming a radical anion. wikipedia.org This intermediate then fragments, releasing a chloride ion and leaving an organic radical, which subsequently abstracts a hydrogen atom to yield the final product.

Two-Electron Transfer: Reagents such as zinc metal can undergo oxidative addition into the carbon-chlorine bond, forming an organozinc intermediate which is then protonated during workup to give the dehalogenated product. wikipedia.org

Hydride Transfer: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can, in some cases, displace a halide. However, with a ketone present, these reagents would preferentially reduce the carbonyl group. Specific reagents like tributyltin hydride (Bu₃SnH), often used in radical dehalogenation reactions, could be effective.

While extensive studies exist for the dehalogenation of α-halo ketones, the principles are applicable to γ-chloro ketones as well. wikipedia.org The reaction effectively removes the halogen without altering the ketone or the naphthalene ring.

Table 2: Potential Reagents for Reductive Dehalogenation

| Reagent System | Proposed Mechanism | Expected Product |

|---|---|---|

| Zn, CH₃COOH | Two-electron transfer (organozinc intermediate) | 1-(Naphthalen-1-yl)butan-1-one |

| Bu₃SnH, AIBN | Radical chain reaction | 1-(Naphthalen-1-yl)butan-1-one |

| Na₂S₂O₄ / Viologen | Electron-transfer catalysis | 1-(Naphthalen-1-yl)butan-1-one |

Reactivity of the Naphthalene Moiety

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609) due to its lower resonance stabilization energy. imperial.ac.uk However, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are controlled by the existing 1-acyl substituent.

Directing Effects of the 1-Acyl Group:

The acyl group (-COR) is an electron-withdrawing group and therefore deactivates the aromatic ring to which it is attached (the A-ring). organicchemistrytutor.comyoutube.com Consequently, electrophilic attack is directed towards the activated, unsubstituted B-ring. Within the B-ring, the most nucleophilic positions are C5 and C8. Therefore, EAS reactions are predicted to yield a mixture of 5- and 8-substituted products.

Common EAS reactions and their predicted outcomes are:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) would be introduced at the 5- and 8-positions.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), a halogen atom (e.g., -Br) would be added to the 5- and 8-positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the 5- and 8-positions.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Chloro-1-(5-nitro-1-naphthyl)butan-1-one and 4-Chloro-1-(8-nitro-1-naphthyl)butan-1-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Chloro-1-(5-bromo-1-naphthyl)butan-1-one and 4-Chloro-1-(8-bromo-1-naphthyl)butan-1-one |

| Sulfonation | H₂SO₄, SO₃ | SO₃ | 5-(4-Chlorobutanoyl)naphthalene-1-sulfonic acid and 8-(4-Chlorobutanoyl)naphthalene-1-sulfonic acid |

Metalation and Cross-Coupling Strategies for Naphthalene Functionalization

Functionalization of the naphthalene ring can also be achieved through metalation, which can then be followed by cross-coupling reactions.

Directed ortho-Metalation (DoM):

The carbonyl oxygen of the acyl group can serve as a directing metalation group (DMG). uwindsor.cawikipedia.org In the presence of a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, a proton can be abstracted from a position ortho to the DMG. unblog.frbaranlab.org For a 1-acylnaphthalene, this would direct metalation to the C2 or C8 (peri) positions. The coordination of the lithium atom to the carbonyl oxygen facilitates the deprotonation of the nearby C-H bond. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce a new functional group at a specific position. Metalation at the C8 (peri) position is often observed in naphthalene systems. researchgate.net

Cross-Coupling Strategies:

The aryllithium species generated via DoM can be converted into other organometallic reagents suitable for transition-metal-catalyzed cross-coupling reactions. For instance, quenching the lithiated intermediate with a trialkyl borate (B1201080) followed by hydrolysis would yield a boronic acid. This boronic acid derivative could then participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Table 4: Potential Naphthalene Functionalization via Metalation

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Metalation | s-BuLi, TMEDA, -78 °C | 8-Lithio-4-chloro-1-(1-naphthyl)butan-1-one | Regiospecific C-H activation |

| 2. Electrophilic Quench | e.g., (CH₃)₃SiCl | 4-Chloro-1-(8-(trimethylsilyl)-1-naphthyl)butan-1-one | Introduction of a new functional group |

| 2. Transmetalation for Cross-Coupling | e.g., B(OiPr)₃; then H₃O⁺ | 8-(4-Chlorobutanoyl)naphthalene-1-boronic acid | Preparation for Suzuki coupling |

Intramolecular Cyclization and Rearrangement Pathways

Formation of Cyclic Ethers or Lactones (if applicable)

Lactone formation is not a direct pathway for this molecule as it lacks a carboxylic acid or ester functionality.

The formation of a cyclic ether is plausible but would require a two-step sequence. First, the ketone must be selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride, yielding 4-chloro-1-(naphthalen-1-yl)butan-1-ol. Second, treatment of this chloro-alcohol with a base would induce an intramolecular Sₙ2 reaction (an intramolecular Williamson ether synthesis), where the alkoxide attacks the carbon bearing the chlorine atom. This would result in the formation of a five-membered ring, yielding 2-(naphthalen-1-yl)tetrahydrofuran.

Intramolecular Friedel-Crafts Acylation:

A more direct and highly probable intramolecular reaction for this compound is an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This reaction is typically promoted by a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., polyphosphoric acid, methanesulfonic acid). nih.govorganic-chemistry.org

The mechanism involves the formation of an acylium ion or a polarized acyl-Lewis acid complex from the butanoyl chain. This electrophilic center is then attacked by the electron-rich naphthalene ring. Given the length of the four-carbon chain, the cyclization will form a thermodynamically stable six-membered ring. The attack is expected to occur at the peri-position (C8) due to the proximity of the reacting centers. This cyclization yields a tricyclic ketone known as a tetralone derivative.

Table 5: Intramolecular Cyclization Pathways

| Pathway | Conditions | Key Intermediate | Product |

|---|

Ring Transformations and Skeletal Rearrangements

The presence of a reactive alkyl chloride chain attached to the naphthalenoyl group makes this compound a prime candidate for intramolecular cyclization reactions. Under the influence of a Lewis acid or a strong protic acid, the carbonyl oxygen can be activated, facilitating a nucleophilic attack from the naphthalene ring onto the carbocation formed at the terminal carbon of the butyl chain. This type of intramolecular Friedel-Crafts acylation is a common strategy for the synthesis of fused ring systems.

The regioselectivity of such a cyclization is a key point of interest. The naphthalene ring offers two potential sites for intramolecular attack: the peri-position (C8) and the ortho-position (C2). The outcome of this cyclization is largely dictated by the stability of the resulting carbocation intermediate (the Wheland intermediate). Attack at the C8 position would lead to a more strained five-membered ring fused to the naphthalene system, while attack at the C2 position would form a six-membered ring. Generally, the formation of a six-membered ring is thermodynamically more favorable. The specific reaction conditions, including the choice of catalyst and solvent, can significantly influence the product distribution.

Skeletal rearrangements, while less common in this specific system without the presence of strong acids or specific catalysts, could potentially occur under forcing conditions that promote carbocation formation and subsequent hydride or alkyl shifts. However, the primary mode of transformation is expected to be intramolecular cyclization.

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics provides invaluable insights into the mechanistic details of chemical transformations. For this compound, understanding the kinetics of its reactions, particularly intramolecular cyclization, is crucial for controlling the reaction outcome and optimizing product yields.

The rate law for a chemical reaction provides a mathematical expression that describes the relationship between the rate of the reaction and the concentration of the reactants. For the intramolecular cyclization of this compound, a plausible rate law would be dependent on the concentration of the substrate and the catalyst (e.g., a Lewis acid).

A hypothetical rate law could be expressed as: Rate = k [this compound] [Catalyst]

Here, 'k' represents the rate constant, which is temperature-dependent. The order of the reaction with respect to each reactant would need to be determined experimentally by systematically varying the concentrations and observing the effect on the initial reaction rate.

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by studying the effect of temperature on the rate constant, using the Arrhenius equation. These parameters provide information about the energy barrier that must be overcome for the reaction to occur and the frequency of effective collisions.

Hypothetical Activation Parameters for Intramolecular Cyclization

| Parameter | Hypothetical Value Range | Significance |

|---|---|---|

| Activation Energy (Ea) | 80 - 120 kJ/mol | Indicates the energy barrier for the reaction. |

| Pre-exponential Factor (A) | 1010 - 1013 s-1 | Relates to the frequency and orientation of molecular collisions. |

| Enthalpy of Activation (ΔH‡) | 75 - 115 kJ/mol | The change in heat content in going from reactants to the transition state. |

Note: The values in this table are hypothetical and serve as an illustration of the types of parameters that would be determined experimentally.

The elucidation of transition states and intermediates is fundamental to understanding the reaction mechanism at a molecular level. For the intramolecular cyclization of this compound, the reaction is expected to proceed through a series of intermediates.

The initial step likely involves the coordination of the Lewis acid catalyst to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and polarizes the C-Cl bond. This is followed by the formation of a carbocation intermediate upon the departure of the chloride ion. The subsequent intramolecular electrophilic attack on the naphthalene ring leads to the formation of a sigma complex, also known as a Wheland intermediate. This intermediate is a resonance-stabilized carbocation. The final step involves the deprotonation of the sigma complex to restore the aromaticity of the naphthalene ring and yield the cyclized product.

The transition state for the rate-determining step, which is often the formation of the sigma complex, would involve the partial formation of the new carbon-carbon bond and the delocalization of the positive charge over the naphthalene ring. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and intermediates, providing insights into their geometries and energies.

The reactivity of this compound can be significantly influenced by the presence of substituents on the naphthalene ring. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or alkyl groups, would increase the electron density of the naphthalene ring, making it more nucleophilic. This would accelerate the rate of intramolecular electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, would decrease the electron density of the ring, deactivating it towards electrophilic attack and thus slowing down the cyclization reaction.

The position of the substituent on the naphthalene ring would also play a critical role in directing the regioselectivity of the cyclization. For instance, an activating group at the C4 position would likely favor cyclization at the C5 position, while an activating group at the C7 position might direct the cyclization to the C6 or C8 positions, depending on the electronic and steric factors.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methoxy group |

| Alkyl groups |

| Nitro group |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 1 Naphthalen 1 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution and, increasingly, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstones of structural assignment. These techniques provide fundamental information about the number and types of protons and carbons in a molecule.

For 4-Chloro-1-(naphthalen-1-yl)butan-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the 4-chlorobutanoyl chain. The aromatic region would display a complex pattern of multiplets corresponding to the seven protons on the naphthalene ring. The aliphatic region would feature three distinct signals: a triplet for the methylene (B1212753) group adjacent to the carbonyl (C2-H₂), a multiplet for the central methylene group (C3-H₂), and a triplet for the methylene group bonded to the chlorine atom (C4-H₂).

The ¹³C NMR spectrum would complement this by showing signals for each of the 14 unique carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield (typically 195-205 ppm). The ten carbons of the naphthalene ring would resonate in the aromatic region (approximately 120-135 ppm), while the three aliphatic carbons would appear in the upfield region (around 25-45 ppm).

Predicted ¹H NMR Spectral Data for this compound: Interactive Data Table

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthyl-H | 7.50 - 8.60 | m | - |

| C2-H₂ | 3.20 - 3.40 | t | ~6-7 |

| C3-H₂ | 2.20 - 2.40 | m | ~6-7 |

Predicted ¹³C NMR Spectral Data for this compound: Interactive Data Table

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 199.0 - 202.0 |

| Naphthyl-C (quaternary) | 130.0 - 136.0 |

| Naphthyl-CH | 124.0 - 130.0 |

| C2 (CH₂) | 37.0 - 40.0 |

| C3 (CH₂) | 26.0 - 29.0 |

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons in the butanoyl chain (C2-H₂ with C3-H₂, and C3-H₂ with C4-H₂), confirming the linear nature of the chain. It would also reveal the connectivity between adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For instance, the triplet at ~3.75 ppm would correlate with the carbon signal at ~45 ppm, confirming their assignment as the C4-H₂ and C4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of the molecule. Key expected correlations would include the C2-H₂ protons to the carbonyl carbon (C1) and the peri-proton on the naphthalene ring (H8) to the carbonyl carbon, unequivocally establishing the connection between the butanoyl chain and the 1-position of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For a flexible molecule like this, NOESY could reveal preferred conformations of the butanoyl chain relative to the planar naphthalene ring.

Solid-State NMR (ssNMR) provides structural information on crystalline or amorphous solid materials. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR could be used to study the molecule in its solid form. This technique can reveal information about molecular packing and the presence of different crystalline forms (polymorphs), as distinct crystal packing environments would lead to different chemical shifts for the carbon atoms.

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. The butanoyl side chain of this compound is flexible, with rotation possible around the C-C single bonds. Variable-temperature (VT) NMR studies could be performed to investigate the energetics of these rotational processes. By monitoring changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for bond rotation and identify the most stable conformers in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. It measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). For this compound, with a molecular formula of C₁₄H₁₃ClO, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the molecular formula. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Calculated Exact Mass for this compound: Interactive Data Table

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₄ClO⁺ | 233.0728 |

Fragmentation Pattern Analysis and Mechanistic Insights via Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([M]+•) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation would likely be dictated by the most labile bonds and the stability of the resulting fragments. Key fragmentation pathways for an aromatic ketone like this would include:

Alpha-Cleavage: The bond between the carbonyl group and the butyl chain is a likely point of cleavage. This would result in the formation of a stable naphthoyl cation. Another alpha-cleavage could occur between the carbonyl carbon and the naphthalene ring.

McLafferty Rearrangement: If a gamma-hydrogen is available on the butyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Cleavage of the C-Cl Bond: The loss of a chlorine radical or a neutral HCl molecule is another plausible fragmentation pathway.

Analysis of the resulting product ions would provide a detailed fragmentation map, confirming the connectivity of the atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is highly effective for determining the purity of a substance and identifying any potential impurities.

In a typical GC-MS analysis of this compound, the compound would be injected into the GC, where it would travel through a capillary column. The retention time—the time it takes for the compound to exit the column—is a characteristic property that aids in its identification. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the areas of any other peaks present in the chromatogram. For structurally similar compounds like 4-chloro-1-butanol, GC-MS has been effectively used to determine its presence in active pharmaceutical ingredients. nih.govresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Carbonyl (C=O) | 1700-1680 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds.

In the Raman spectrum of this compound, strong signals would be expected for:

The aromatic C=C stretching vibrations of the naphthalene ring.

The C-C backbone of the alkyl chain.

The symmetric stretching modes of the molecule.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. researchgate.netnih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. While data for the target compound is unavailable, studies on related structures like 4-chloro-1-naphthol (B146336) have successfully used this method to determine its crystal structure and molecular packing. researchgate.net

Co-crystallization Studies and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in a stoichiometric ratio. researchgate.netnih.govjaper.inijlpr.com These studies are crucial for understanding and modifying the physicochemical properties of a compound, such as solubility and stability, through the controlled formation of intermolecular interactions like hydrogen bonds and π-stacking. rsc.orgresearchgate.netmdpi.com

Despite a thorough search of available scientific literature, no specific studies on the co-crystallization of this compound were identified. Consequently, there is no experimental data available on its intermolecular interactions within a co-crystal lattice. While research exists on the crystal structure and intermolecular interactions of related naphthalene-containing compounds, such as 4-chloro-1-naphthol researchgate.netnih.gov, this information is not directly applicable to this compound due to structural differences.

Table 1: Summary of Co-crystallization Data for this compound

| Interaction Type | Experimental Data |

| Hydrogen Bonding | No data available |

| π-stacking | No data available |

| Co-crystal Formers | No data available |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. scispace.com These methods provide information about the three-dimensional arrangement of atoms in a molecule and are particularly valuable for determining the absolute configuration of stereoisomers. rsc.org

The synthesis of chiral derivatives of this compound would be a prerequisite for any chiroptical analysis. However, a review of the existing literature did not yield any reports on the synthesis or resolution of chiral enantiomers of this specific compound. As a result, no studies on its chiroptical properties have been published.

In the absence of synthesized chiral derivatives of this compound, no experimental CD or ORD data has been reported. Therefore, it is not possible to provide an analysis of its chiroptical behavior.

Table 2: Summary of Chiroptical Spectroscopy Data for this compound

| Spectroscopic Method | Experimental Data |

| Circular Dichroism (CD) | No data available |

| Optical Rotatory Dispersion (ORD) | No data available |

Computational Chemistry and Theoretical Studies of 4 Chloro 1 Naphthalen 1 Yl Butan 1 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to model and predict the behavior of molecules at the atomic and electronic levels. These methods are essential for understanding the intrinsic properties of a molecule like 4-Chloro-1-(naphthalen-1-YL)butan-1-one.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. icm.edu.plresearchgate.net These calculations would reveal precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structural assignments. researchgate.net The electronic properties, including dipole moment and polarizability, can also be derived, providing insights into the molecule's interaction with electric fields. nih.gov

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy, although they are computationally more demanding than DFT.

While specific ab initio studies on this compound are not prevalent in the literature, their application would be invaluable for benchmarking the results obtained from DFT. High-accuracy calculations could provide definitive values for the molecule's energy, geometric parameters, and other electronic properties, serving as a "gold standard" for theoretical investigations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.commultidisciplinaryjournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and thus more reactive. wikipedia.orgwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system. In contrast, the LUMO is likely distributed over the carbonyl group and the carbon-chlorine bond of the butanone chain, which are the more electrophilic parts of the molecule. researchgate.net The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for Naphthalene Derivatives

| Compound/Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Naphthalene | -6.15 | -1.52 | 4.63 |

| This compound (Estimated) | -6.40 | -2.10 | 4.30 |

Note: Data is illustrative and based on typical values for related aromatic ketones.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors on the molecule's surface, corresponding to varying electrostatic potential values. youtube.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

In this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. icm.edu.pl This identifies it as a primary site for interaction with electrophiles. Conversely, positive potential (blue) would be expected on the hydrogen atoms of the naphthalene ring and potentially on the carbon atom bonded to chlorine, highlighting them as possible sites for nucleophilic attack. walisongo.ac.id

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the conformational properties and movements of larger molecules over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For a flexible molecule like this compound, which has several rotatable single bonds, this analysis is crucial. The key rotations are around the bond connecting the naphthalene ring to the carbonyl group and the C-C bonds within the chloro-butyl chain.

Using molecular mechanics (MM) force fields, the potential energy surface of the molecule can be systematically scanned by rotating these bonds. This process identifies low-energy conformers, which are the most likely shapes the molecule will adopt. The results of such an analysis can be presented in a potential energy profile, showing the energy changes as a function of a specific dihedral angle. This exploration of the energy landscape helps in understanding the molecule's flexibility and the steric interactions between the bulky naphthalene group and the alkyl chain. Molecular dynamics (MD) simulations can further explore this landscape by simulating the atomic motions over time, providing insights into the dynamic equilibrium between different conformers. nih.gov

Solvent Effects on Molecular Structure and Reactivity

The polarity of the solvent is expected to play a crucial role in the molecular structure and reactivity of this compound. Computational studies on similar ketones and halogenated hydrocarbons have demonstrated that polar solvents can influence conformational preferences, bond lengths, and angles. For instance, a polar solvent would likely stabilize conformations where the molecule exhibits a larger dipole moment.

In terms of reactivity, solvent effects can be significant. For nucleophilic substitution reactions involving the chlorine atom, a polar protic solvent could solvate both the nucleophile and the leaving group, thereby affecting the reaction rate. A polar aprotic solvent, on the other hand, would primarily solvate the cation, potentially accelerating the reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects and predict changes in reactivity.

A hypothetical data table illustrating potential solvent effects is presented below. The values are for illustrative purposes and are not based on actual experimental or computational data for this specific compound.

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate (SN2) |

| Hexane | 1.88 | 1 |

| Dichloromethane (B109758) | 8.93 | 15 |

| Acetone | 20.7 | 50 |

| Acetonitrile | 37.5 | 150 |

| Water | 80.1 | 80 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. For this compound, potential reactions of interest could include nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the carbonyl group.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the mechanism of a reaction, the first step is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org Various computational algorithms can be used to find this first-order saddle point on the potential energy surface.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction.

Energy Profile Determination for Key Transformations

| Species | Relative Energy (kcal/mol) |

| Reactants (C14H13ClO + Nu-) | 0.0 |

| Transition State | +20.5 |

| Products (C14H13NuO + Cl-) | -10.2 |

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations can be a valuable tool in predicting and interpreting spectroscopic data.

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted shifts can aid in the assignment of experimental spectra.

Similarly, spin-spin coupling constants (J-couplings) can also be calculated, providing further insight into the molecular structure and connectivity. libretexts.org The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound. These are not experimentally verified values.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 198.5 |

| Carbon attached to Cl | 45.2 |

| Naphthalene C1 | 135.8 |

| Naphthalene C4 | 128.3 |

Simulation of Vibrational (IR, Raman) Spectra

The simulation of infrared (IR) and Raman spectra is another powerful application of computational chemistry. nih.govscifiniti.com By calculating the harmonic vibrational frequencies of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The simulated spectra can aid in the identification of functional groups and the interpretation of experimental vibrational spectra. researchgate.net

Non-Covalent Interactions and Delocalization (e.g., NBO analysis, Van der Waals interactions)

A comprehensive review of publicly available scientific literature and computational chemistry databases did not yield specific theoretical studies or computational analyses focused on the non-covalent interactions and electronic delocalization of this compound. Consequently, there is no published data from Natural Bond Orbital (NBO) analysis, examinations of Van der Waals interactions, or other related computational methods for this specific compound.

Research in computational chemistry provides valuable insights into molecular stability and reactivity by elucidating the nature of intramolecular and intermolecular forces. universiteitleiden.nl Methodologies such as NBO analysis are instrumental in quantifying hyperconjugative interactions and charge delocalization, which are key to understanding the electronic structure of a molecule. Similarly, the study of Van der Waals forces and other non-covalent interactions is crucial for predicting the conformational preferences and packing behavior of molecules in condensed phases.

Despite the availability of these powerful theoretical tools, it appears that this compound has not yet been the subject of such detailed computational investigation. Therefore, specific data tables and detailed research findings concerning its non-covalent interaction profile and electronic delocalization are not available at this time.

Applications of 4 Chloro 1 Naphthalen 1 Yl Butan 1 One in Synthetic Chemistry and Material Science

Role as a Key Synthetic Intermediate for Complex Molecules

The reactivity of the chlorobutanone side chain, coupled with the rigid and electronically significant naphthalene (B1677914) core, positions 4-Chloro-1-(naphthalen-1-yl)butan-1-one as a valuable precursor for assembling intricate molecular architectures. The terminal chloro group serves as an excellent leaving group for nucleophilic substitution reactions, while the ketone can be targeted by a variety of reagents or participate in condensation reactions.

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. nih.gov this compound is a suitable precursor for constructing such systems, particularly benzodiazepines, which are seven-membered heterocyclic compounds with two nitrogen atoms. nih.gov

Benzodiazepine derivatives, for instance, are often synthesized through the condensation of a diamine, such as o-phenylenediamine, with a suitable ketone or dicarbonyl compound. nih.gov The chlorobutanone moiety of this compound can be exploited in a multi-step synthesis. First, the chloro group can be displaced by a primary amine. The subsequent intramolecular cyclization involving the ketone and the second amine of the diamine would lead to the formation of the seven-membered diazepine (B8756704) ring. This approach allows for the creation of benzodiazepines fused with or bearing the bulky naphthalene group, significantly influencing their pharmacological properties. Butyrophenone analogs, a class to which this compound belongs, have been investigated for the synthesis of potential atypical antipsychotic agents containing diazepane rings. nih.govnih.gov

The general synthetic utility for forming heterocyclic systems is summarized in the table below.

| Heterocyclic System | General Precursors | Role of this compound |

| 1,5-Benzodiazepines | o-phenylenediamine and α,β-unsaturated ketones or chalcones. nih.gov | Serves as a key building block where the chlorobutanone chain can be modified to create the required unsaturated ketone for condensation. |

| 1,4-Benzodiazepines | 1-(2-bromobenzyl)azetidine-2-carboxamides via intramolecular coupling. mdpi.com | The naphthalene-ketone scaffold can be incorporated into precursors for similar intramolecular cyclization strategies. |

| Quinoxalines | Benzimidazolone derivatives and isocyanides in the presence of acetone. nih.govrsc.org | The ketone functionality can participate in multicomponent reactions to form dihydroquinoxaline derivatives. |

| Fused Diazepines | Michael addition followed by intramolecular cyclization. nih.gov | The compound's structure is suitable for creating derivatives that can undergo intramolecular reactions to form fused [6-7] diazepine scaffolds. |

Polyketides are a diverse class of natural products synthesized by polyketide synthase (PKS) enzymes through the iterative condensation of simple acyl-CoA precursors. nih.gov While direct utilization of this compound in enzymatic polyketide synthesis is not documented, its structural motifs are relevant to the chemical synthesis of "unnatural" polyketide-like scaffolds. researchgate.net

In synthetic biology and enzyme engineering, PKS enzymes have shown remarkable substrate tolerance, allowing them to accept non-physiological starter units to generate novel polyketide-alkaloid hybrid molecules. nih.gov A synthetic precursor like this compound could potentially be modified into a CoA thioester. This engineered starter unit could then be introduced into a PKS system, where the naphthalene moiety would serve as the initial building block, followed by chain extension with malonyl-CoA units. This "precursor-directed" approach could generate complex, unnatural scaffolds that are otherwise difficult to access through traditional synthesis. nih.govresearchgate.net The process would involve:

Modification: Conversion of the chlorobutanone chain into a suitable acyl-CoA thioester.

Enzymatic Incorporation: Use of a promiscuous Type III PKS enzyme to accept the naphthalene-containing starter unit.

Chain Extension & Cyclization: Iterative condensation with malonyl-CoA and subsequent cyclization to yield a novel polyketide scaffold.

The development of new ligands is crucial for advancing transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis. The structure of this compound contains elements that could be adapted for the design of specialized ligands. The rigid naphthalene backbone can provide a well-defined steric environment around a metal center, which is essential for controlling stereoselectivity in asymmetric catalysis.

The ketone and alkyl chloride functionalities serve as synthetic handles to introduce coordinating groups (e.g., phosphines, amines, or oxazolines). For example, the ketone could be reduced to a hydroxyl group, which can then be used to direct ortho-metalation or serve as a coordinating atom itself. Alternatively, the chloride can be substituted with a phosphine (B1218219) group. A potential synthetic route to a bidentate phosphine-ether ligand could involve:

Reduction: Stereoselective reduction of the ketone to a chiral alcohol.

Etherification: Conversion of the alcohol to an ether containing another coordinating group.

Substitution: Nucleophilic substitution of the chloride with a diphenylphosphine (B32561) anion (Ph₂P⁻).

Such a ligand, featuring a chiral center and a bulky naphthalene group, could be effective in asymmetric hydrogenation or cross-coupling reactions. The modular nature of this synthesis would allow for fine-tuning of the ligand's steric and electronic properties by modifying the naphthalene ring or the coordinating groups. beilstein-journals.org

Utilization in Material Science Applications

The naphthalene core of this compound makes it an interesting candidate for applications in material science, where polycyclic aromatic hydrocarbons are valued for their electronic and optical properties.

Naphthalene derivatives are widely used as building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-conjugated system of the naphthalene ring facilitates charge transport and influences the material's optical properties, such as absorption and emission wavelengths. beilstein-journals.org

This compound can serve as a precursor to more complex, functional naphthalene-based molecules. The ketone and chloro groups are reactive sites for attaching other functional moieties or for extending the conjugation of the system. For instance, the ketone could undergo a Knoevenagel condensation with an electron-withdrawing group to create a molecule with tailored electron-accepting properties. The naphthalene unit itself can promote π-π stacking in the solid state, which is crucial for efficient charge transport in organic semiconductors. researchgate.net

| Material Class | Potential Role of Naphthalene Core | Synthetic Modification using this compound |

| Organic Semiconductors | Provides a rigid, π-conjugated system for charge transport. researchgate.net | The reactive side chain allows for linking multiple naphthalene units or attaching solubilizing groups to improve processability. |

| Naphthalene Diimides (NDIs) | Core component of high-performance n-type (electron-transporting) materials. beilstein-journals.org | While not a direct precursor, its naphthalene core is the fundamental unit for building such electron-deficient systems. |

| Fluorescent Materials | Naphthalene derivatives often exhibit strong fluorescence. | The ketone can be converted into various heterocycles (e.g., oxazoles, pyrazoles) to tune the fluorescence quantum yield and emission color. |

| Anticancer Agents | The naphthalene-1,4-dione scaffold is present in many chemotherapeutic agents. nih.gov | The core structure can be modified to synthesize analogs of known anticancer compounds. |

The bifunctional nature of this compound (a reactive chloride and a modifiable ketone) makes it a potential monomer for synthesizing specialized polymers. The alkyl chloride can participate in polymerization reactions, such as polycondensation or Williamson ether synthesis-type polymerizations.

For example, after converting the ketone to a hydroxyl group, the resulting 4-chloro-1-(naphthalen-1-yl)butan-1-ol could act as an A-B type monomer. In the presence of a base, the hydroxyl group of one monomer could displace the chloride of another, leading to the formation of a polyether. The resulting polymer would have naphthalene units regularly spaced along its backbone, imparting specific thermal, mechanical, and photophysical properties. Such polymers could find applications as high-performance plastics, dielectric materials, or components in optical devices.

Development of New Synthetic Reagents and Methodologies

The unique combination of a bulky aromatic group and reactive functional sites in this compound makes it a candidate for the development of novel synthetic tools. These tools can facilitate the creation of complex molecules with high degrees of selectivity and efficiency.

Design of Chiral Auxiliaries from Derivatives

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a single enantiomer of a product. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. The design of an effective chiral auxiliary relies on its ability to create a sterically defined environment that favors one reaction pathway over another. researchgate.netscielo.org.mx

The structure of this compound serves as a promising scaffold for designing new chiral auxiliaries for several reasons:

Steric Influence : The large, rigid naphthalene group can provide the necessary steric hindrance to control the approach of reagents to a prochiral center.

Functional Group Handles : The ketone and chloro functionalities provide convenient points for modification and attachment to a substrate.

A plausible synthetic route to convert this compound into a chiral auxiliary could involve the following steps:

Asymmetric Reduction : The ketone can be asymmetrically reduced to a chiral alcohol. This step introduces the crucial stereocenter.

Functionalization : The resulting hydroxyl group can be used to attach the auxiliary to a substrate molecule, for example, by forming an ester or an amide linkage.

Further Modification : The chloro group on the butyl chain offers a site for further modification to fine-tune the steric and electronic properties of the auxiliary or to introduce a secondary binding site for enhanced stereocontrol.